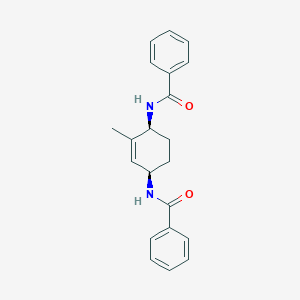
(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydronaphthalene core with amino and hydroxyl substituents, as well as a pyridine ring, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The process may start with the formation of the tetrahydronaphthalene core, followed by the introduction of amino and hydroxyl groups through selective functionalization reactions. The pyridine ring is then incorporated via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and protective group strategies are employed to streamline the synthesis. The use of chiral catalysts and reagents is crucial to maintain the stereochemical integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridine ring or the tetrahydronaphthalene core.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for amino group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can lead to fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol: shares similarities with other tetrahydronaphthalene derivatives and pyridine-containing compounds.
Structural analogs: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-12-9-5-4-8(11-3-1-2-6-18-11)7-10(9)13(17)15(20)14(12)19/h1-7,12-15,19-20H,16-17H2/t12-,13+,14+,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMHUDHMVNEXKW-CBBWQLFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)C(C(C(C3N)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)[C@H]([C@@H]([C@@H]([C@H]3N)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyano-N,N-diethylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B8054371.png)

![3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8054380.png)
![3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8054390.png)
![5-Fluorobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B8054393.png)
![4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8054396.png)
![4-(3,5-Dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B8054409.png)
![1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone](/img/structure/B8054415.png)





